molecular formula C14H20O3 B13613724 2-(4-Isopropoxyphenyl)-3-methylbutanoic acid

2-(4-Isopropoxyphenyl)-3-methylbutanoic acid

Cat. No.: B13613724
M. Wt: 236.31 g/mol
InChI Key: UYTJFLHIZBGZIJ-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)-3-methylbutanoic acid is an organic compound with a unique structure that includes an isopropoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropoxyphenyl)-3-methylbutanoic acid typically involves multiple steps, starting from readily available raw materials. One common method involves the protection of hydroxyl groups, followed by bromine substitution, etherification, and deprotection to yield the final product . The reaction conditions are generally mild, and the process is designed to be cost-effective and suitable for industrial production.

Industrial Production Methods: Industrial production methods for this compound often involve the use of p-methyl phenol as a starting material. The process includes hydroxyl protection, bromine substitution, etherification, and deprotection steps. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isopropoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(4-Isopropoxyphenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

3-methyl-2-(4-propan-2-yloxyphenyl)butanoic acid

InChI

InChI=1S/C14H20O3/c1-9(2)13(14(15)16)11-5-7-12(8-6-11)17-10(3)4/h5-10,13H,1-4H3,(H,15,16)

InChI Key

UYTJFLHIZBGZIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC(C)C)C(=O)O

Origin of Product

United States

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